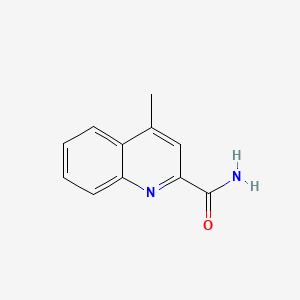

4-Methylquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-6-10(11(12)14)13-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPWISLTWLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184938 | |

| Record name | 2-Quinolinecarboxamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30958-79-3 | |

| Record name | 2-Quinolinecarboxamide, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030958793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinecarboxamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylquinoline 2 Carboxamide and Its Analogs

Established Synthetic Routes for Quinoline-2-carboxamides

The synthesis of quinoline (B57606) carboxamides relies on robust methods for constructing the fundamental quinoline ring system, which is then appropriately functionalized. Classical reactions named after their discoverers, such as Pfitzinger and Doebner, provide access to quinoline carboxylic acids, which are versatile precursors that can be converted to the desired carboxamides.

Pfitzinger Condensation Strategies

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classical method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It is a fundamentally important reaction that utilizes isatin (B1672199) or its derivatives as the starting material for the quinoline framework.

The standard Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base. wikipedia.orgnih.gov The reaction typically yields quinoline-4-carboxylic acids. researchgate.netjocpr.com

The mechanism proceeds through several steps, as illustrated below:

Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule, opening the five-membered ring to form an intermediate keto-acid (isatic acid). wikipedia.org

Condensation: The aniline (B41778) moiety of the opened isatin intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine. wikipedia.org

Cyclization and Dehydration: Tautomerization of the imine to an enamine is followed by an intramolecular cyclization. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring system. wikipedia.org

The versatility of this reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the carbonyl component. For instance, the reaction of isatin with 4-bromoacetophenone is a key step in the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov

Table 1: Examples of Pfitzinger Reaction Products

| Isatin Reactant | Carbonyl Reactant | Product |

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid |

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid |

| 5-Methylisatin | Phenoxyacetone | 6-Methyl-3-phenoxy-4-methylquinoline-4-carboxylic acid |

| Isatin | 4-Bromoacetophenone | 2-(4-Bromophenyl)quinoline-4-carboxylic acid nih.gov |

This table presents illustrative examples of the Pfitzinger reaction.

While the classic Pfitzinger reaction reliably produces quinoline-4-carboxylic acids, modifications have been developed to expand its scope and access different derivatives. However, the direct synthesis of quinoline-2-carboxylic acids via the Pfitzinger reaction is not a standard outcome; studies have shown that condensation may preferentially lead to substitution at other positions. acs.org

Notable modifications include:

Halberkann Variant: This modification involves the reaction of N-acyl isatins with a base, which results in the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Synthesis of Quinoline-4-carboxamides: More recent developments have demonstrated that quinoline-4-carboxamides can be synthesized directly in a one-step process. One such method involves reacting isatins with 1,1-enediamines, catalyzed by sulfamic acid. researchgate.net Another approach utilizes the rearrangement of N-vinylisatins, promoted by amines, in a Pfitzinger-type mechanism to construct the quinoline-4-carboxamide core. researchgate.net

These modified approaches primarily yield derivatives functionalized at the 4-position of the quinoline ring. The synthesis of a 2-carboxamide (B11827560), as in the target compound 4-Methylquinoline-2-carboxamide, would necessitate alternative strategies or subsequent multi-step transformations of Pfitzinger-derived intermediates.

Doebner Reaction and its Variants for Quinoline-4-carboxylic Acid Precursors

The Doebner reaction provides another powerful route to quinoline-4-carboxylic acids and serves as a common alternative to the Pfitzinger synthesis. wikipedia.org This reaction is particularly valuable because it allows for a wide variety of substituents to be introduced onto the quinoline ring system through the selection of different starting materials. nih.gov

The Doebner reaction is a three-component synthesis that condenses an aromatic amine (an aniline derivative), an aldehyde, and pyruvic acid to form a substituted quinoline-4-carboxylic acid. wikipedia.orgnih.gov The reaction is typically catalyzed by acids. wikipedia.org

The precise reaction mechanism has been a subject of discussion, with two primary pathways proposed: wikipedia.org

Aldol-Michael Pathway: This mechanism suggests an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aniline, subsequent cyclization onto the benzene (B151609) ring, and dehydration to yield the final quinoline product. wikipedia.org

Schiff Base Pathway: An alternative mechanism posits the initial formation of a Schiff base from the reaction of the aniline and the aldehyde. This imine intermediate then reacts with the enol of pyruvic acid, leading to the same aniline derivative formed in the first pathway, which then undergoes cyclization and aromatization. wikipedia.org

A significant advantage of this method is its tolerance for a broad range of functional groups on both the aniline and aldehyde reactants, making it a highly modular approach to quinoline synthesis. nih.gov

While the Doebner reaction is a robust method, its outcome can be influenced by the nature of the reactants and the reaction conditions, leading to issues with regioselectivity and the formation of by-products.

In some cases, the reaction can fail to produce the expected quinoline. For example, the reaction involving 2-chloro-5-aminopyridine results in the formation of a pyrrolidine (B122466) derivative due to an alternative cyclization pathway. wikipedia.org

Interestingly, compounds that are typically considered by-products can sometimes be synthesized as the main product by carefully controlling the reaction conditions. A notable example is the synthesis of 2-methylquinoline-4-carboxylic acid derivatives from the reaction of just an aromatic amine and pyruvic acid, without the aldehyde component. This outcome is favored when using aniline derivatives that possess electron-donating groups. The order in which the reactants are mixed has been identified as a critical factor in determining the product distribution. Research indicates that in these syntheses, ring closure tends to occur at the position with less steric hindrance, influencing the regioselectivity of the final product.

Table 2: By-product Formation in Doebner-type Reactions

| Aniline Derivative | Other Reactants | Expected Product (Doebner) | Observed By-product/Alternative Product |

| Aniline | Benzaldehyde, Pyruvic Acid | 2-Phenylquinoline-4-carboxylic acid | 2-Methylquinoline-4-carboxylic acid |

| 2-Chloro-5-aminopyridine | Aldehyde, Pyruvic Acid | Substituted Furo[3,2-b]pyridine-7-carboxylic acid | Pyrrolidine derivative wikipedia.org |

This table highlights potential by-products and alternative reaction pathways observed in Doebner and related syntheses.

Cyclization Reactions for Quinoline Ring Formation

The formation of the fundamental quinoline ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this bicyclic heteroaromatic system, often relying on the condensation of anilines with 1,3-dicarbonyl compounds.

Condensation of Aniline and Ethyl Acetoacetate (B1235776) Followed by Cyclization

A well-established route to quinoline derivatives involves the initial reaction between an aniline and a β-ketoester, such as ethyl acetoacetate. This reaction can proceed via two primary pathways depending on the conditions. The attack of the amine on the ester functional group is favored thermodynamically and typically occurs at higher temperatures (110-140°C), leading to the formation of an acetoacetanilide (B1666496) intermediate.

This intermediate, upon treatment with an acid catalyst, undergoes an intramolecular cyclization reaction, known as the Conrad-Limpach synthesis, to yield a 4-hydroxyquinoline (B1666331) derivative. Alternatively, under microwave irradiation in the presence of an acid catalyst like p-toluenesulphonic acid, aniline and ethyl acetoacetate can react to form acetoacetanilide, which cyclizes in a single step to give 4-methyl-2-hydroxyquinoline in high yield. This one-pot synthesis is considered an environmentally benign approach due to the absence of solvent.

| Reactants | Conditions | Intermediate | Product |

| Aniline, Ethyl Acetoacetate | High Temperature (110-140°C) | Acetoacetanilide | 4-Methyl-2-hydroxyquinoline |

| Aniline, Ethyl Acetoacetate | Microwave, p-toluenesulphonic acid | Acetoacetanilide | 4-Methyl-2-hydroxyquinoline |

Role of Polyphosphoric Acid in Cyclization

Polyphosphoric acid (PPA) is a widely used reagent in heterocyclic synthesis, serving as both a strong acid catalyst and a powerful dehydrating agent. nih.govnih.gov Its high viscosity and dehydrating properties facilitate intramolecular and intermolecular acylation and cyclization reactions that involve the elimination of water. nih.gov

In the context of quinoline synthesis, such as the Combes synthesis, PPA can be used to promote the cyclization of an enamine intermediate, formed from the condensation of an aniline with a β-diketone. iipseries.org The reaction mechanism involves the protonation of a ketone by PPA, followed by an electrophilic attack of the protonated carbonyl group on the aniline ring to form the new six-membered ring. A subsequent dehydration step, also promoted by PPA, leads to the aromatic quinoline system. nih.goviipseries.org The use of PPA can lead to higher yields and shorter reaction times compared to other methods. nih.gov

Post-Cyclization Functionalization and Derivatization Strategies

Once the core 4-methylquinoline (B147181) ring system is synthesized, further modifications are necessary to introduce the 2-carboxamide functionality. These strategies typically involve oxidation of a precursor group at the C2 position, followed by conversion to the amide. Halogenation is another key strategy to create reactive intermediates for further derivatization.

Oxidation Reactions for Carboxylic Acid Introduction

The introduction of a carboxylic acid group at the 2-position of the 4-methylquinoline ring is a common strategy, as the acid can then be readily converted into the target carboxamide. This is typically achieved by the oxidation of an alkyl group, most commonly a methyl group, situated at the C2 position.

Potassium permanganate (B83412) (KMnO₄) is a potent and versatile oxidizing agent capable of oxidizing a wide array of organic functional groups. libretexts.org It is particularly effective for the oxidation of alkyl groups attached to aromatic rings (benzylic oxidation) to form carboxylic acids. masterorganicchemistry.com The reaction is believed to proceed via a free-radical mechanism involving the abstraction of a benzylic hydrogen atom. masterorganicchemistry.com

In the synthesis of quinoline carboxylic acids, a precursor such as 2,4-dimethylquinoline (B72138) can be treated with KMnO₄. The methyl group at the C2 position is oxidized to a carboxylic acid, yielding 4-methylquinoline-2-carboxylic acid. The relative stability of the quinoline ring system ensures that the alkyl side chain is preferentially oxidized. pvamu.edu The efficiency of the oxidation can be influenced by reaction conditions; for instance, studies on the oxidation of methylpyrimidines have shown that adding a small amount of potassium hydroxide (B78521) can significantly increase the yield of the corresponding carboxylic acid. oregonstate.edu

| Substrate | Reagent | Product |

| 2,4-Dimethylquinoline | Potassium Permanganate (KMnO₄) | 4-Methylquinoline-2-carboxylic acid |

| 4-Methylpyrimidine | Potassium Permanganate (KMnO₄) | Pyrimidine-4-carboxylic acid |

Halogenation and Chlorination Approaches

Halogenation, particularly chlorination, of the quinoline nucleus is a critical step for creating versatile intermediates. A chloro-substituent, especially at the 2- or 4-position, can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

A common method for introducing chlorine involves treating a quinolin-2-one (or 2-hydroxyquinoline) derivative with a chlorinating agent. For example, reacting a 4-substituted-2-hydroxyquinoline with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) effectively replaces the hydroxyl/oxo group at the C2 position with a chlorine atom, affording a 2-chloroquinoline (B121035) derivative. mdpi.com This approach has been successfully used to synthesize compounds like 2,4-dichloro-8-methylquinoline (B1596889) from 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com Similarly, reagents like thionyl chloride can be employed to convert pyridine-carboxylic acids into the corresponding acyl chlorides, a related transformation that highlights the utility of such chlorinating agents. google.com

| Starting Material | Reagent(s) | Product |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline |

| 2-Picolinic acid | Thionyl Chloride (SOCl₂) | 2-Pyridinecarbonyl chloride |

Amide Bond Formation and N-Substitution

Advancements in Synthetic Methodologies

The field of quinoline synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and versatile methods. frontiersin.orgnih.govrsc.orgtandfonline.comrsc.orgmdpi.comresearchgate.netnih.gov Recent advancements have centered on several key areas:

Green Chemistry Approaches: There is a growing emphasis on the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and reusable catalysts to minimize the environmental impact of synthetic processes. tandfonline.com

C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as a powerful strategy for the synthesis of quinoline derivatives. rsc.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses.

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single pot to form a complex product, offer a highly efficient route to structurally diverse quinoline derivatives. nih.gov

Novel Catalytic Systems: The development of new and improved catalytic systems, including those based on transition metals like copper and iridium, continues to expand the scope and efficiency of quinoline synthesis. tandfonline.comresearchgate.netresearchgate.net For instance, copper-catalyzed tandem reactions and iridium-catalyzed acceptorless dehydrogenative coupling reactions have been reported for the construction of functionalized quinolines. tandfonline.comresearchgate.net

These advancements are not only streamlining the synthesis of known quinoline-based compounds but also enabling the creation of novel analogs with enhanced pharmacological profiles. rsc.orgrsc.org The continuous innovation in synthetic methodologies holds great promise for the future of drug discovery and development in the quinoline series.

One-Pot Synthesis Approaches

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of reduced reaction time, cost, and waste generation. Several one-pot methodologies have been developed for the synthesis of quinoline derivatives, including carboxamides.

A notable one-step method involves the reaction of isatins with 1,1-enediamines, catalyzed by sulfamic acid (NH2SO3H), to produce a variety of multisubstituted quinoline-4-carboxamides. researchgate.net This approach is advantageous for its operational simplicity and its suitability for creating libraries of compounds for drug discovery. researchgate.net The reaction proceeds through a cascade mechanism, forming both the quinoline ring and the amide bond in a single operation. researchgate.net

Another powerful one-pot strategy is the Doebner reaction, which traditionally involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. sci-hub.seresearchgate.net Variations of this reaction have been explored to generate different substitution patterns. For instance, reacting aromatic amines with two equivalents of pyruvic acid in ethanol (B145695) can selectively produce 2-methylquinoline-4-carboxylic acid derivatives, which are direct precursors for carboxamides. sci-hub.se The order of reactant addition is crucial in determining the final product in the Doebner reaction. sci-hub.se

Furthermore, one-pot procedures have been employed for synthesizing quinoline hybrids. For example, 4-formyl pyrazole (B372694) derivatives have been combined with malononitrile (B47326) and thiophenol in a one-pot reaction to create 2-substituted quinoline derivatives. nih.gov A facile one-pot synthesis for 2-seleno-4-methylquinoline has also been reported by refluxing 2-chloro-4-methylquinoline (B123181) with sodium hydroselenide (NaHSe) in ethanol, demonstrating an efficient method to introduce a selenium moiety at the 2-position. mdpi.com

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

| Cascade Reaction | Isatins, 1,1-Enediamines | NH2SO3H | Quinoline-4-carboxamides | researchgate.net |

| Modified Doebner Reaction | Aromatic Amines, Pyruvic Acid | Ethanol | 2-Methylquinoline-4-carboxylic acids | sci-hub.se |

| Hybrid Synthesis | 4-Formyl pyrazole derivatives, Malononitrile, Thiophenol | --- | 2-Substituted quinolines | nih.gov |

| Selenation | 2-Chloro-4-methylquinoline, NaHSe | Ethanol | 2-Seleno-4-methylquinoline | mdpi.com |

| Condensation | Methyl 2-isothiocyanatobenzoate, Dimethyl malonate | Sodium Methanolate | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate reaction rates, improve yields, and promote greener chemical processes. nih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives.

The Pfitzinger reaction, a classical method for quinoline synthesis, has been adapted for microwave irradiation. For instance, the reaction of an appropriate isatin with 1-(p-tolyl)ethanone using potassium hydroxide in a mixture of ethanol and water at 125 °C under microwave conditions affords the corresponding quinoline-4-carboxylic acid, a key intermediate for quinoline-4-carboxamides. nih.gov This method significantly reduces reaction times compared to conventional heating. nih.gov Similarly, the Döbner reaction, which combines anilines, arylaldehydes, and pyruvic acid, has been efficiently performed under microwave irradiation to produce 2-phenylquinoline-4-carboxylic acids in just 0.5 to 3 minutes. researchgate.net

Microwave heating has also been utilized in the Knoevenagel condensation of quinaldic acid with various arylbenzaldehydes, using trifluoroacetic acid (TFA) as a catalyst, to prepare 2-styrylquinoline-4-carboxylic acids. nih.gov This eco-friendly approach provides good yields in short reaction times. nih.gov In another green approach, 4-hydroxy-2-quinolone analogues have been synthesized via the condensation of β-enaminones with diethyl malonate under microwave irradiation, catalyzed by bismuth chloride (BiCl₃). nih.gov This method benefits from short reaction times (5-13 minutes) and the use of a non-toxic catalyst. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Pfitzinger Reaction | Isatin, 1-(p-tolyl)ethanone | KOH, EtOH/H₂O, 125 °C, MW | Quinoline-4-carboxylic acid | nih.gov |

| Döbner Reaction | Anilines, Arylaldehydes, Pyruvic acid | MW, 0.5-3 min | 2-Phenylquinoline-4-carboxylic acids | researchgate.net |

| Knoevenagel Condensation | Quinaldic acid, Arylbenzaldehydes | TFA, MW | 2-Styrylquinoline-4-carboxylic acids | nih.gov |

| Condensation | β-Enaminones, Diethyl malonate | BiCl₃, EtOH, MW, 5-13 min | 4-Hydroxy-2-quinolone analogues | nih.gov |

| Cyclo-condensation | --- | MW | Pyrano[3,2-c]quinoline-3-carboxylates | rsc.org |

Catalytic Systems in Quinoline Synthesis

The choice of catalyst is pivotal in modern organic synthesis, influencing reaction efficiency, selectivity, and environmental impact. The synthesis of quinolines has greatly benefited from the development of novel catalytic systems, particularly nanocatalysts and Lewis acids.

Nanocatalysts are increasingly used in quinoline synthesis due to their high surface area, reusability, and unique catalytic properties, offering an environmentally friendly alternative to traditional methods. nih.gov For example, magnetic nanoparticles such as Fe₃O₄@SiO₂ functionalized with urea-thiazole sulfonic acid have been employed as solid acid catalysts for the solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives from pyruvic acid, 1-naphthylamine, and various benzaldehydes at 80 °C. nih.gov Another system, Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂, has also proven effective for the synthesis of benzo-[h]quinoline-4-carboxylic acid derivatives under similar solvent-free conditions. nih.gov

Transition metal nanoparticles also play a role. Copper nanoparticles have been used to catalyze the Knoevenagel condensation of quinoline-carbaldehyde and cyclohexanone-fuse derivatives in DMF at room temperature. nih.gov Beyond nanoparticles, other catalysts like tin(II) chloride dihydrate (SnCl₂·2H₂O) have been utilized in ultrasound-assisted, one-pot, three-component fusions to create 2-substituted quinoline derivatives in water, highlighting a green chemistry approach. nih.gov Bismuth(III) chloride (BiCl₃) has been shown to be an effective, non-toxic, and inexpensive Lewis acid catalyst for synthesizing 4-hydroxy-2-quinolone analogues under microwave irradiation. nih.gov

| Catalyst System | Catalyst Type | Reaction | Key Features | Reference |

| Fe₃O₄@SiO₂@(CH₂)₃-urea-thiazole sulfonic acid | Magnetic Nanoparticle (Solid Acid) | Synthesis of 2-aryl-quinoline-4-carboxylic acids | Solvent-free, Reusable | nih.gov |

| Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂ | Magnetic Nanoparticle (Heterogeneous) | Synthesis of benzo-[h]quinoline-4-carboxylic acids | Solvent-free, Nanoscale (<30 nm) | nih.gov |

| Copper Nanoparticles | Transition Metal Nanoparticle | Knoevenagel condensation | Room temperature reaction | nih.gov |

| SnCl₂·2H₂O | Lewis Acid | Three-component fusion for 2-substituted quinolines | Ultrasound-assisted, Water solvent | nih.gov |

| BiCl₃ | Lewis Acid | Condensation for 4-hydroxy-2-quinolone analogues | Microwave-assisted, Non-toxic | nih.gov |

Biological Activity and Mechanistic Insights of 4 Methylquinoline 2 Carboxamide and Analogs

Anticancer Activity Mechanisms

The anticancer potential of 4-methylquinoline-2-carboxamide and its related analogs stems from their ability to interfere with multiple critical cellular processes essential for tumor growth and survival. Research has illuminated several key mechanisms through which these compounds exert their cytotoxic effects, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting crucial enzymes and receptors that drive cancer progression. nih.gov

A primary mechanism for the anticancer action of quinoline (B57606) carboxamide derivatives is their ability to trigger apoptosis and induce cell cycle arrest in cancer cells. By disrupting the normal progression of the cell cycle, these compounds can prevent cancer cells from dividing and proliferating.

Many quinoline derivatives have been shown to arrest cells at the G2/M phase of the cell cycle. nih.govwaocp.org For example, one analog demonstrated a significant increase in the population of leukemia cells in the G2/M phase, rising from 9.4% in the control group to 77% after treatment. nih.gov This arrest is often accompanied by a decrease in the expression of key cell cycle-regulating proteins, such as Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com Other related compounds have been found to arrest cells at the G1/S or S phase. nih.govnih.govresearchgate.net

This cell cycle disruption is frequently linked to the induction of apoptosis. mdpi.comnih.gov Studies have demonstrated that treatment with quinoline-based compounds leads to a significant increase in apoptotic cell death. nih.govnih.gov The mechanism often involves the mitochondria-mediated apoptosis pathway, characterized by a decrease in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov The cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, well-established hallmarks of apoptosis, has also been observed following treatment with these compounds. mdpi.com

For instance, a novel quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), was shown to induce a dose-dependent inhibitory effect on cancer cell proliferation by arresting cells at the S and G2/M phases and activating the mitochondria-mediated apoptotic pathway. nih.gov Similarly, certain quinoline-carboxamide derivatives were found to induce significant apoptosis in human leukemia cells. nih.govnih.gov

Table 1: Effect of Selected Quinoline Analogs on Cell Cycle and Apoptosis

| Compound/Analog | Cancer Cell Line | Effect | Source |

|---|---|---|---|

| Compound 47 | Human leukemia cells (Jurkat) | G2/M phase arrest | nih.gov |

| Brequinar | High-grade B-cell lymphoma (HGBCL) cells | G1/S phase blockade and apoptosis | nih.gov |

| Compound 2a-c, 4b | Leukemia U937 cells | Induction of apoptosis (sub-G1 peak) | nih.gov |

| BPTQ | Leukemia cells | S and G2/M phase arrest, apoptosis | nih.gov |

Quinoline-based compounds can exert their anticancer effects by directly interfering with DNA and the enzymes that regulate its structure and synthesis. nih.gov One of the primary mechanisms is through DNA intercalation, where the flat, planar structure of the quinoline ring system inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This action can disrupt the DNA template, thereby inhibiting critical processes like DNA replication and transcription, which are vital for cancer cell survival and proliferation.

Studies have confirmed that certain tetracyclic-condensed quinoline compounds are typical DNA intercalators. nih.gov This interaction is not just a passive blockade; it can induce conformational changes in the DNA. For example, some quinoline analogs have been observed to intercalate into the minor groove of DNA, causing a structural shift that moves the catalytic domain of DNA-modifying enzymes away from the DNA strand. nih.gov

Beyond physical intercalation, these compounds also inhibit key enzymes involved in DNA metabolism. biorxiv.org A notable target is DNA methyltransferase (DNMT), an enzyme that plays a crucial role in gene silencing through DNA methylation. nih.govbiorxiv.org By inhibiting DNMTs, quinoline analogs can lead to DNA hypomethylation, potentially reactivating tumor suppressor genes that were silenced by the cancer cells. This inhibition appears to be dependent on the presence of DNA, suggesting the compounds alter the enzyme's interaction with its DNA substrate. biorxiv.org The inhibitory potency of some analogs against human DNMT1 is in the low micromolar range. nih.gov

The structural scaffold of quinoline carboxamide is highly versatile, allowing for its derivatives to be tailored to inhibit a wide array of enzymes and receptors that are critical for carcinogenesis.

A significant number of quinoline derivatives have been developed as inhibitors of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net EGFR is often overexpressed in various cancers, and its activation leads to increased cell proliferation, survival, and metastasis. nih.gov

The 4-anilinoquinoline core structure has proven to be a particularly effective pharmacophore for EGFR inhibition, showing similarities to approved 4-anilinoquinazoline (B1210976) inhibitors like gefitinib (B1684475) and erlotinib. nih.gov Researchers have designed and synthesized numerous 4-anilinoquinoline-3-carboxamide and 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives that show potent inhibitory activity against EGFR kinase. nih.gov For example, one 4-anilinoquinoline-3-carbonitrile compound displayed an IC₅₀ value of 7.5 nM against EGFR. nih.gov

Furthermore, some advanced analogs have been developed as dual inhibitors, targeting both EGFR and other key signaling molecules. A novel 4-phenoxyquinazoline (B3048288) derivative, H-22, was identified as a potent dual inhibitor of EGFR and c-Met, another receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov This dual-targeting approach may offer a strategy to overcome resistance to traditional EGFR inhibitors. nih.gov

Table 2: EGFR Kinase Inhibitory Activity of Selected Quinoline Analogs

| Compound/Analog | Target Kinase(s) | IC₅₀ Value | Source |

|---|---|---|---|

| Quinoline 46 | EGFR | 5.283 µM | nih.gov |

| Compound 44 | EGFR | 7.5 nM | nih.gov |

| Compound 51 | EGFR | 31.80 nM | nih.gov |

| H-22 | EGFRWT | 64.8 nM | nih.gov |

| H-22 | EGFRL858R/T790M | 305.4 nM | nih.gov |

Quinoline carboxamides have also been identified as inhibitors of topoisomerase and tubulin polymerization, two well-established targets in cancer chemotherapy. nih.gov

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial during replication and transcription. Inhibiting these enzymes leads to DNA strand breaks and subsequent cell death. Several quinoline and quinolone carboxamide derivatives have been recognized as potent topoisomerase inhibitors. nih.gov Some novel α-carboline derivatives, which are structurally related to quinolines, have been shown to suppress topoisomerase II (Top2), causing DNA double-strand breaks and contributing to their anticancer effect. nih.gov

Tubulin Polymerization Inhibition: Microtubules are dynamic protein polymers that form the mitotic spindle, a structure essential for chromosome segregation during cell division. nih.gov Compounds that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. A number of quinoline-scaffold analogs act as inhibitors of tubulin polymerization. nih.govresearchgate.net These compounds often work by binding to the colchicine-binding site on tubulin, preventing its assembly into microtubules. nih.govnih.gov This disruption of the microtubule network impairs mitotic spindle assembly, triggers a mitotic arrest, and ultimately induces apoptosis. nih.govnih.gov

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Pyrimidines are essential building blocks for DNA and RNA, and rapidly proliferating cancer cells have a high demand for them. By inhibiting DHODH, quinoline-based compounds can deplete the cellular pool of pyrimidines, thereby halting DNA synthesis and cell proliferation. nih.govosti.gov

Brequinar, a well-known DHODH inhibitor, features a quinoline-4-carboxylic acid core. nih.gov Structure-guided design has led to the development of highly potent quinoline-based DHODH inhibitors. nih.gov For example, through strategic modifications to enhance interactions within the brequinar-binding pocket of the enzyme, researchers developed analog 41 with a DHODH IC₅₀ value of 9.71 nM. nih.gov Inhibition of DHODH by these compounds has been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in cancer cells. nih.gov This mechanism has been identified as a key mode of action for several potent quinoline carboxamide anticancer agents. nih.gov

Table 3: DHODH Inhibitory Activity of Selected Quinoline Analogs

| Compound/Analog | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| Analog 41 | DHODH | 9.71 ± 1.4 nM | nih.gov |

| Analog 43 | DHODH | 26.2 ± 1.8 nM | nih.gov |

| 1,7-Naphthyridine 46 | DHODH | 28.3 ± 3.3 nM | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) |

| Brequinar |

| Erlotinib |

| Gefitinib |

| α-carboline |

Modulation of Enzyme and Receptor Targets

Inhibition of Protein Kinase A and Kinesin Spindle Protein

There is currently a lack of specific research data on the inhibitory effects of this compound on Protein Kinase A (PKA) and Kinesin Spindle Protein (KSP). However, the quinoline scaffold is a known pharmacophore in the design of various kinase inhibitors. For instance, different 4-anilinoquinoline derivatives have been identified as inhibitors of Protein Kinase Novel 3 (PKN3) nih.gov. Similarly, certain pyrimido[4',5':4,5]thieno(2,3-b)quinolines have demonstrated inhibitory activity against VEGFR1 and CHK2 nih.gov. The development of KSP inhibitors is an active area of cancer research, as KSP is crucial for the proper separation of spindle poles during mitosis nih.gov. While numerous compounds have been developed as KSP inhibitors, specific data for this compound is not available nih.govnih.gov.

Human Carbonic Anhydrase I Inhibition

While direct studies on this compound are not prevalent, research on structurally similar compounds provides insight into potential activity. A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I. nih.gov

These compounds demonstrated a wide range of inhibition constants (Kᵢ) against hCA I, from the low nanomolar to the micromolar range. nih.gov The "tail approach," which involves modifying a portion of the inhibitor molecule that extends out of the active site, was used in the design of these derivatives. The study revealed that modifications at the 8-position of the quinoline ring significantly influenced the inhibitory potency. For example, compound 5h from the series showed a potent hCA I inhibition with a Kᵢ value of 61.9 nM. nih.gov In contrast, other isoforms like hCA IX were not significantly inhibited by this series of compounds. nih.gov These findings suggest that the quinoline-2-carboxamide (B1208818) scaffold can be a promising base for developing selective hCA inhibitors.

Table 1: Inhibition of Human Carbonic Anhydrase I (hCA I) by 8-Substituted Quinoline-2-Carboxamide Analogs nih.gov

| Compound | R Group (at position 8) | hCA I Kᵢ (nM) |

| 5a | Methoxy | 88.4 |

| 5b | Ethoxy | 85.7 |

| 5c | Propoxy | 158.4 |

| 5d | Isopropoxy | 123.6 |

| 5e | Butoxy | 197.2 |

| 5f | Benzyloxy | 98.3 |

| 5g | 4-Methylbenzyloxy | 75.4 |

| 5h | 4-Fluorobenzyloxy | 61.9 |

| 5i | 4-(Trifluoromethyl)benzyloxy | 149.3 |

| 5j | 4-Nitrobenzyloxy | 215.7 |

| 5k | 2-Phenylethoxy | 112.8 |

This table is interactive. You can sort the columns by clicking on the headers.

Cytostatic vs. Cytotoxic Effects in Cellular Models

The specific cytostatic (inhibiting cell growth) versus cytotoxic (causing cell death) effects of this compound have not been detailed in the available literature. However, the broader class of quinoline derivatives has been shown to possess significant cytotoxic activity against various cancer cell lines brieflands.comresearchgate.net.

For instance, a series of 4-oxoquinoline-3-carboxamide derivatives exhibited significant cytotoxic activity against a gastric cancer cell line, while showing no hemolytic activity against blood cells brieflands.com. The mechanism for some 4-oxoquinolines is thought to involve the inhibition of mammalian topoisomerase II, leading to DNA damage and cell death brieflands.comwikipedia.org. Another study on various functionalized quinoline derivatives demonstrated that their cytotoxicity against Caco-2 cell lines was dependent on the specific functional groups attached to the quinoline core researchgate.net. These studies indicate that the quinoline scaffold is a viable backbone for the development of cytotoxic agents, though the precise effect of the 4-methyl and 2-carboxamide (B11827560) substitutions in the target compound remains to be elucidated.

Antimicrobial and Antibacterial Activity

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The quinolone and quinoline class of compounds are well-established as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV nih.govresearchgate.netnih.gov. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents nih.govresearchgate.net. The mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, which leads to the accumulation of double-strand DNA breaks and subsequent bacterial cell death nih.govnih.gov.

While research on this compound is not specifically detailed, studies on structurally related quinoline carboxamides confirm this mechanism. For example, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase B subunit (GyrB) nih.gov. One of the lead compounds from this series demonstrated an IC₅₀ of 1.21 µM against S. aureus GyrB and showed antibacterial activity against methicillin-resistant S. aureus (MRSA) nih.gov. Similarly, acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide have been shown to be potent inducers of DNA double-strand breaks and to inhibit the catalytic activity of isolated topoisomerase II.

In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the main target researchgate.net. Resistance to these drugs often arises from mutations in the genes encoding these enzymes nih.gov.

Table 2: Antibacterial Activity of a Related N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) nih.gov

| Parameter | Value |

| Target | S. aureus DNA Gyrase B |

| IC₅₀ | 1.21 µM |

| Antibacterial Activity (MICs) | 4–8 µg/mL against MRSA |

| Cytotoxicity (CC₅₀) | ~50 µM against HUVEC and HepG2 cells |

This table is interactive. You can sort the columns by clicking on the headers.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA)

Direct studies detailing the antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacteria are not extensively available in the current body of scientific literature. However, research into the broader family of quinoline derivatives demonstrates significant antibacterial potential, offering insights into the possible activities of this specific compound.

Quinoline-based compounds are recognized for their wide range of biological activities, including antibacterial effects. mdpi.com For instance, certain hybrid quinoline-sulfonamide complexes have shown promising results. One such derivative, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), exhibited excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli. mdpi.com

Furthermore, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been evaluated for their antibacterial properties. Some compounds within this series displayed good activity against Staphylococcus aureus, with specific analogs showing a minimum inhibitory concentration (MIC) of 64 μg/mL against this bacterium and 128 μg/mL against E. coli. mdpi.com The antibacterial activity of various quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa has also been a subject of investigation, with some compounds showing significant inhibitory effects. researchgate.net For example, a series of pyrrolidine-dione and methylfuran-methylene-hydrazinyl-quinoline derivatives demonstrated notable activity against P. aeruginosa. researchgate.net

It is important to note that the antimicrobial activity of quinoline derivatives can be influenced by their structural features. For example, some quinoline-based compounds have shown greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria. researchgate.net The investigation of various phytochemicals has also highlighted the antibacterial potential of compounds against E. coli and S. aureus. mdpi.com

While these findings relate to the broader class of quinoline derivatives, they underscore the potential for compounds like this compound to possess antibacterial properties. Further targeted research is necessary to determine the specific efficacy of this compound against these and other bacterial strains.

Interactive Data Table: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

| Hybrid Quinoline-Sulfonamide Complexes | Staphylococcus aureus | Excellent | mdpi.com |

| Hybrid Quinoline-Sulfonamide Complexes | Escherichia coli | Very Good | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Staphylococcus aureus | Good (MIC: 64 μg/mL for some analogs) | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Escherichia coli | MIC: 128 μg/mL for some analogs | mdpi.com |

| Pyrrolidine-dione & Methylfuran-methylene-hydrazinyl-quinoline Derivatives | Pseudomonas aeruginosa | Notable Activity | researchgate.net |

Antifungal Properties

Specific studies on the antifungal properties of this compound are limited. However, the quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, and various quinoline derivatives have demonstrated significant antifungal activity. bohrium.com

Research into synthetic pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogs has revealed their potential as antifungal agents against Candida albicans. nih.gov Several derivatives in this class exhibited high minimum inhibitory concentrations (MICs), indicating potent antifungal effects. nih.gov Similarly, a series of 2-substituted-4-amino-quinolines have been synthesized and evaluated for their antifungal activities against invasive fungi, with some compounds showing potent and broad-spectrum inhibitory effects. nih.gov One promising compound from this series, N,2-di-p-tolylquinolin-4-amine hydrochloride, was found to exert its antifungal action without disrupting the fungal membrane, a mechanism distinct from many traditional antifungal drugs. nih.gov

Furthermore, novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives have been designed and shown to possess potential antifungal activity against Rhizoctonia solani, a plant pathogenic fungus. mdpi.com These findings highlight the versatility of the broader chemical family in combating fungal pathogens.

The antifungal activity of quinoline derivatives is often linked to their structural characteristics, with lipophilicity being a key factor. bohrium.com While direct data on this compound is not available, the consistent antifungal activity observed in related quinoline compounds suggests that it may also possess such properties. Future studies are needed to confirm and characterize the specific antifungal profile of this compound.

Interactive Data Table: Antifungal Activity of Selected Quinoline Analogs

| Compound Class | Fungal Strain | Activity | Reference |

| Pyrrolo[1,2-a]quinoline-2,3-dicarboxylate Analogs | Candida albicans | High MICs for several derivatives | nih.gov |

| 2-Substituted-4-amino-quinolines | Invasive Fungi | Potent and broad-spectrum inhibition (MICs of 4-32 μg/mL for promising compounds) | nih.gov |

| Quinazolinone Scaffolds with Pyrazole Carbamide Derivatives | Rhizoctonia solani | Potential antifungal activity | mdpi.com |

Neurological and CNS Receptor Modulation

A significant area of research for analogs of this compound has been in the field of neuroscience, particularly focusing on their interaction with central nervous system receptors.

Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Negative Allosteric Modulation (NAM)

A class of compounds known as 4-arylquinoline-2-carboxamides, to which this compound belongs, has been identified as highly potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). nih.govnih.gov These NAMs bind to a site on the receptor that is different from the glutamate binding site (the orthosteric site) and reduce the receptor's response to glutamate. nih.gov The antagonism of the mGluR2 receptor is a therapeutic strategy for cognitive disorders as it can lead to an increase in synaptic glutamate, the primary excitatory neurotransmitter in the brain. nih.govresearchgate.net

A key challenge in targeting mGluR2 has been achieving selectivity over the highly homologous mGluR3 receptor, especially at the orthosteric binding site. nih.govnih.gov Inhibition of mGluR3 has been associated with undesirable effects, making selectivity for mGluR2 a critical goal. nih.gov The development of 4-arylquinoline-2-carboxamides as mGluR2 NAMs was motivated by the need for this selectivity. nih.govresearchgate.net Through extensive screening and medicinal chemistry optimization, this class of compounds has demonstrated high selectivity for mGluR2 over mGluR3. nih.gov

Antagonism of the mGluR2 receptor has shown potential therapeutic benefits for cognitive disorders. nih.govresearchgate.net Preclinical studies with mGluR2 NAMs have demonstrated their potential to enhance cognitive performance. While specific data on this compound is not detailed, the broader class of 4-arylquinoline-2-carboxamides has shown potent in vivo efficacy in rodent models. nih.gov The blockade of mGluR2/3 receptors has been shown to improve aspects of memory and learning in preclinical models. researchgate.net This suggests that by modulating glutamate signaling, these compounds may enhance cognitive flexibility.

The development of potent and selective mGluR2 NAMs, such as the 4-arylquinoline-2-carboxamide series, provides valuable tools for investigating the role of glutamate signaling in the central nervous system. researchgate.netconfex.com These compounds allow researchers to probe the specific functions of the mGluR2 receptor in both normal physiological processes and in pathological conditions. The alteration of glutamate signaling is implicated in a variety of neurodegenerative diseases, including Alzheimer's disease, and the use of selective mGluR2 NAMs can help to elucidate the biological effects of mGluR2 antagonism in these contexts. researchgate.netconfex.com

Development as Chemical Probes for mGluR2 PET Tracers

The development of selective chemical probes for metabotropic glutamate receptor 2 (mGluR2) has been a significant area of research, particularly for use as Positron Emission Tomography (PET) tracers. These tracers are invaluable noninvasive tools for visualizing and quantifying mGluR2 receptors in the brain, which can aid in understanding their role in normal and disease states and in the clinical development of therapeutic candidates. nih.gov An ideal PET tracer for this purpose requires high affinity and selectivity for mGluR2, minimal non-specific binding, and the ability to penetrate the central nervous system (CNS). nih.gov

Early efforts in developing mGluR2 negative allosteric modulator (NAM) PET tracers from the quinoline carboxamide series identified potent compounds with high selectivity. nih.gov However, a significant challenge was their limited brain uptake, often attributed to the compounds being substrates for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp). nih.gov To overcome this, design strategies focused on modifying the chemical structure to reduce susceptibility to these transporters while maintaining or improving binding affinity and other essential physicochemical properties. nih.gov

One successful approach involved replacing polar groups with basic heterocycles to enhance CNS permeability. nih.gov This led to the discovery of the mGluR2 NAM PET tracer [11C]MK-8056, a quinoline carboxamide derivative that demonstrated improved properties for brain imaging. nih.gov In a parallel effort focusing on mGluR2 positive allosteric modulators (PAMs), researchers have also developed PET tracers. While early tracers like [11C]MMMHC and [11C]CMGDE targeted both mGluR2 and mGluR3, the focus shifted to developing PAM PET radiotracers to ensure selectivity for mGluR2. nih.gov This led to the development of [18F]JNJ-46356479 ([18F]8), the first 18F-labeled PET radioligand for imaging mGluR2, which has shown selective binding in both rodent and monkey brains. nih.gov

Table 1: Investigated Quinoline Analogs as mGluR2 PET Tracers

| Compound/Tracer | Type | Key Findings |

|---|---|---|

| Quinoline Carboxamide Series | mGluR2 NAM | Potent and selective but initially limited by poor brain uptake due to transporter efflux. nih.gov |

| [11C]MK-8056 | mGluR2 NAM | A quinoline carboxamide derivative with improved CNS permeability developed as a PET tracer. nih.gov |

| [18F]JNJ-46356479 ([18F]8) | mGluR2 PAM | The first 18F-labeled PET ligand for mGluR2, showing selective binding in preclinical imaging studies. nih.gov |

Muscarinic M1 Receptor Positive Allosteric Modulation (PAM)

Positive allosteric modulators (PAMs) of the muscarinic M1 acetylcholine (B1216132) receptor (M1-mAChR) represent a promising therapeutic strategy for cognitive enhancement in neuropsychiatric and neurodegenerative disorders. nih.gov The quinoline scaffold has been a foundational element in the discovery of M1-PAMs. One of the earliest and most well-characterized M1-PAMs is benzyl (B1604629) quinolone carboxylic acid (BQCA), which is structurally related to this compound. portlandpress.com BQCA demonstrated high selectivity for the M1-mAChR and was shown to reverse cognitive deficits in rodent models. nih.govportlandpress.com

The development of M1-PAMs has evolved from these early quinolone-based structures. A significant breakthrough was the replacement of the carboxylic acid moiety of BQCA with other functional groups, leading to new generations of PAMs with improved properties. nih.gov While not direct analogs of this compound, the evolution of M1 PAMs often features pyridine-2-carboxamide or similar cores, highlighting the importance of this structural motif. For instance, PF-06767832 is a potent and selective M1 PAM-agonist based on a pyridine-2-carboxamide scaffold. acs.org Another notable compound, VU0486846, is a highly selective M1 PAM that has shown procognitive efficacy without the cholinergic adverse effects seen with some earlier compounds. nih.gov The development of these molecules underscores a strategic shift towards fine-tuning the agonist activity of PAMs to achieve a better therapeutic window. nih.gov

Table 2: Quinoline and Pyridine (B92270) Carboxamide Analogs as M1 PAMs

| Compound | Core Structure | Key Characteristics |

|---|---|---|

| BQCA | Quinolone Carboxylic Acid | One of the first highly selective M1-PAMs; reverses cognitive deficits in rodents. nih.govportlandpress.com |

| PF-06767832 | Pyridine-2-carboxamide | Potent and selective M1 PAM-agonist with good brain penetration. acs.org |

| VU0486846 | Benzomorpholine Core | Highly selective M1 PAM with robust procognitive efficacy and a lack of cholinergic adverse effects. nih.gov |

Other Investigated Biological Activities

Antimalarial and Antiparasitic Efficacy

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with compounds like chloroquine (B1663885) being historically significant. nih.gov More recently, derivatives of quinoline-4-carboxamide have emerged as a potent new class of antimalarial agents. nih.govnih.gov A phenotypic screen against the blood stage of Plasmodium falciparum identified a quinoline-4-carboxamide hit series. nih.govnih.gov Although the initial hits had suboptimal properties, medicinal chemistry optimization led to the development of lead molecules with low nanomolar in vitro potency. nih.govnih.gov

This optimization work culminated in the discovery of DDD107498, a quinoline-4-carboxamide derivative with excellent pharmacokinetic and antimalarial properties. nih.gov This compound has demonstrated activity against multiple life-cycle stages of the parasite and acts via a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis. nih.gov DDD107498 has shown potent in vivo efficacy in a P. berghei mouse model and has been selected as a preclinical candidate. nih.govnih.gov Further research into 2-substituted quinolines has also revealed promising antileishmanial activity, with some derivatives showing high in vitro efficacy against Leishmania donovani and low toxicity. asm.orgnih.gov

Table 3: Antimalarial and Antiparasitic Quinoline-4-Carboxamide Analogs

| Compound/Series | Target Organism | Key Findings |

|---|---|---|

| Quinoline-4-carboxamide series | Plasmodium falciparum | Identified from phenotypic screening; optimized to produce leads with low nanomolar potency. nih.govnih.gov |

| DDD107498 | Plasmodium falciparum | Preclinical candidate with multistage antimalarial activity and a novel mechanism of action (inhibition of PfEF2). nih.govnih.gov |

| 2-Substituted Quinolines | Leishmania donovani | Derivatives show significant in vitro antileishmanial activity with low toxicity. asm.orgnih.gov |

Anti-Inflammatory Effects

Quinolines and their derivatives, including those with a carboxamide moiety, have been investigated for their anti-inflammatory properties. alliedacademies.orgabacademies.org These compounds are known to exhibit a wide range of pharmacological activities, and their anti-inflammatory effects are a subject of ongoing research. alliedacademies.orgabacademies.orgresearchgate.net Studies have shown that certain quinoline-based small molecules can target key players in the inflammatory cascade, such as cyclooxygenase (COX) and various enzymes and receptors involved in inflammation. nih.govnih.gov

For example, a series of novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives were synthesized and screened for their anti-inflammatory activity. alliedacademies.orgabacademies.org In a carrageenan-induced paw edema test in rats, one of the synthesized compounds, a nucleoside analogue, demonstrated significant anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.orgabacademies.org The structure-activity relationship studies of quinoline derivatives suggest that the nature and position of substituents on the quinoline ring are crucial for their pharmacological activity. nih.gov Specifically, quinolines bearing a carboxamide moiety have been associated with antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation. researchgate.netnih.gov

Table 4: Quinoline Carboxamide Derivatives with Anti-Inflammatory Activity

| Compound Series | Model/Target | Findings |

|---|---|---|

| 2-Phenylquinoline-4-carboxamide derivatives | Carrageenan-induced rat paw edema | A nucleoside analogue showed potent anti-inflammatory activity similar to diclofenac. alliedacademies.orgabacademies.org |

| Quinoline Carboxamides | TRPV1 Antagonism | The carboxamide moiety is linked to TRPV1 antagonism, suggesting a mechanism for anti-inflammatory effects. researchgate.netnih.gov |

| Quinoline-3- and -4-carboxylic acids | LPS-induced inflammation in macrophages | Demonstrated appreciable anti-inflammatory properties without significant cytotoxicity. nih.gov |

Anti-HIV Activity (as Synthetic Intermediates for Integrase Inhibitors)

The quinoline scaffold is recognized as a privileged structure in medicinal chemistry and has been extensively explored for the development of anti-HIV agents. researchgate.netnih.gov Specifically, quinoline derivatives have been identified as promising inhibitors of HIV-1 integrase, a key enzyme for viral replication. researchgate.netnih.govnih.gov While this compound itself may primarily serve as a synthetic intermediate, the broader class of quinoline-based compounds has shown significant potential in this therapeutic area.

Research has focused on designing and synthesizing novel quinolonyl diketo acid analogs as potential HIV-1 integrase inhibitors. ijpsr.com Molecular docking studies have been employed to predict the binding interactions of these compounds within the active site of the integrase enzyme. ijpsr.com Some of the synthesized compounds have exhibited moderate to good inhibitory activity against HIV-1 integrase in in-vitro biological evaluations. ijpsr.com The structure-activity relationship studies indicate that substitutions on the quinoline ring play a crucial role in their anti-HIV efficacy. researchgate.net For instance, certain styrylquinolines have demonstrated substantial antiviral activity in HIV-infected cells. asm.org

Table 5: Quinoline Derivatives as Anti-HIV Agents

| Compound Class | Target | Key Findings |

|---|---|---|

| Quinolonyl diketo acid analogs | HIV-1 Integrase | Some synthesized compounds showed moderate to good inhibitory activity in vitro. ijpsr.com |

| Styrylquinolines | HIV-infected cells | Certain derivatives displayed significant antiviral activity. asm.org |

| Quinoline derivatives (general) | HIV-1 | The quinoline scaffold is a promising pharmacophore for the development of HIV inhibitors. researchgate.netnih.gov |

Antitubercular and Antileishmanial Properties

The quinoline core is a versatile scaffold that has been the basis for the development of drugs against a variety of infectious diseases, including tuberculosis and leishmaniasis. nih.govresearchgate.netdp.tech Numerous quinoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.netrsc.org Arylated quinoline carboxylic acids, for instance, have shown activity against both replicating and non-replicating Mtb. nih.gov The mechanism of action for some of these compounds involves the inhibition of Mtb DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov

In the context of leishmaniasis, a parasitic disease, 2-substituted quinolines have emerged as a promising class of compounds. asm.orgnih.govnih.gov Starting from natural products, the development of this series has led to optimized molecules with significant in vitro activity against Leishmania donovani and a favorable selectivity index. nih.gov Some of these compounds have also demonstrated in vivo activity in animal models of leishmaniasis. nih.gov The antileishmanial activity of quinolines is thought to be related to their ability to inhibit essential parasite enzymes, such as GDP-mannose-pyrophosphorylase. asm.org

Table 6: Antitubercular and Antileishmanial Quinoline Derivatives

| Compound Class | Target Organism | Key Findings |

|---|---|---|

| Arylated Quinoline Carboxylic Acids | Mycobacterium tuberculosis | Exhibit activity against replicating and non-replicating Mtb; inhibit Mtb DNA gyrase. nih.gov |

| Quinolone derivatives | Mycobacterium tuberculosis | Certain derivatives show potent activity against multidrug-resistant TB strains with low toxicity. rsc.org |

| 2-Substituted Quinolines | Leishmania donovani | Optimized compounds show high in vitro activity and in vivo efficacy in animal models. asm.orgnih.gov |

| Quinoline-triazole hybrids | Leishmania donovani | Display moderate to considerable antileishmanial activity against promastigotes and amastigotes. nih.gov |

Inhibition of Photosynthetic Electron Transport

Research into the biological activities of quinoline derivatives has revealed their potential to interfere with fundamental biological processes, including photosynthesis. Certain analogs of this compound, specifically ring-substituted 8-hydroxyquinoline-2-carboxanilides, have been identified as inhibitors of photosynthetic electron transport (PET) within photosystem II (PS II). nih.govresearchgate.net The mechanism of this inhibition is believed to occur on the acceptor side of PS II, specifically interfering with the electron flow between the primary quinone acceptor (P680) and the secondary plastoquinone (B1678516) acceptor (QB). nih.gov This interruption of the electron transfer chain disrupts the production of ATP and NADPH, which are essential for carbon dioxide fixation and ultimately leads to the inhibition of plant growth. unl.edu

The inhibitory potency of these quinoline carboxamide analogs is significantly influenced by the physicochemical properties of the substituents on the anilide ring, namely their lipophilicity and electronic characteristics. nih.gov

Detailed Research Findings

Studies on ring-substituted 8-hydroxyquinoline-2-carboxanilides have provided valuable insights into the structure-activity relationships governing their PET-inhibiting activity. The position and nature of the substituent on the benzene (B151609) ring of the anilide moiety play a crucial role in determining the inhibitory efficiency. nih.gov

For instance, derivatives with substituents at the C'(3) position of the anilide ring, such as fluorine, methyl, chlorine, and bromine, have demonstrated the most potent inhibitory effects, with IC50 values in the range of 2.3–3.6 μM. nih.gov The relationship between lipophilicity and PET-inhibiting activity for these 3-substituted derivatives was found to be quasi-parabolic. In contrast, for C'(2) substituted analogs, a slight increase in activity was observed with increasing lipophilicity, while for C'(4) substituted derivatives, a sharp decrease in activity was noted with increasing lipophilicity. nih.gov

Furthermore, the electronic properties of the substituent, as described by the Hammett's σ parameter, also modulate the inhibitory activity. For C'(3) and C'(4) substituted derivatives, an optimal σ value was observed, suggesting that a specific electronic distribution is favorable for binding to the target site. However, for C'(2) substituted compounds, the electronic parameter did not significantly impact the PET-inhibiting activity. nih.gov

The general principle of this inhibition is shared with other quinoline-based compounds, such as certain fluoroquinolone antibiotics. These molecules are thought to act as quinone site inhibitors, with some, like nalidixic acid, potentially occupying the same binding site as the secondary quinone acceptor (QB) in the reaction center II. nih.gov

Interactive Data Table: Inhibition of Photosynthetic Electron Transport by 8-Hydroxyquinoline-2-carboxanilide Analogs

The following table summarizes the inhibitory activity (IC50) of various substituted 8-hydroxyquinoline-2-carboxanilides on photosynthetic electron transport in spinach chloroplasts.

| Substituent (R) | Position of R on Benzene Ring | IC50 (μM) |

| F | C'(3) | 2.3 - 3.6 |

| CH3 | C'(3) | 2.3 - 3.6 |

| Cl | C'(3) | 2.3 - 3.6 |

| Br | C'(3) | 2.3 - 3.6 |

Structure Activity Relationship Sar and Computational Modeling of 4 Methylquinoline 2 Carboxamide Derivatives

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of pharmacological activities. nih.gov Among its derivatives, 4-methylquinoline-2-carboxamides have emerged as a class of compounds with significant therapeutic potential. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design and development of new, more effective therapeutic agents. This section delves into the intricate details of how structural modifications to the 4-methylquinoline-2-carboxamide core influence its biological potency and selectivity, and explores the lead optimization strategies derived from these findings.

Structure-Activity Relationship (SAR) Studies

SAR studies for this compound derivatives have revealed that the biological activity is highly dependent on the nature and position of substituents on both the quinoline ring and the carboxamide moiety. These studies are instrumental in identifying the key structural features required for a desired biological effect.

The potency and selectivity of this compound derivatives can be finely tuned by the strategic placement of various functional groups. The electronic and steric properties of these substituents play a pivotal role in the interaction of the molecule with its biological target.

The methyl group at the C4 position of the quinoline ring is a defining feature of this class of compounds and significantly influences their biological profile. Its presence can affect the molecule's conformation, lipophilicity, and metabolic stability. The position of methyl and other substituents on the quinoline ring has been shown to be critical for activity. For instance, in the context of antimalarial 4-aminoquinolines, a methyl group at the C3 position was found to decrease activity, while its presence at the C8 position was shown to abolish it completely. In contrast, studies on certain quinoline derivatives have shown that 4-methyl and 4-phenyl substituents can lead to potent compounds. e3s-conferences.org The aromaticity of the quinoline ring system, which can be modulated by substituents, has also been suggested as a descriptor for pharmacological activity. mdpi.com

| Substituent Position | Observed Effect on Activity | Compound Class | Reference |

|---|---|---|---|

| C3-Methyl | Reduced Activity | Antimalarials | Generic SAR |

| C4-Methyl | Potent Activity | Caspase 3 Inhibitors | e3s-conferences.org |

| C8-Methyl | Abolished Activity | Antimalarials | Generic SAR |

The substituent attached to the nitrogen atom of the carboxamide group at the C2 position is a key determinant of biological activity. A diverse range of substituents, from simple alkyl chains to complex cyclic and aromatic systems, has been explored. In a study of quinoline-2-carboxamides, derivatives with N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) substituents demonstrated significant antimycobacterial activity against M. tuberculosis. nih.govresearchgate.net This suggests that the size and nature of the N-substituent are crucial for this specific biological effect. Furthermore, in the development of antimalarial quinoline-4-carboxamides, it was noted that the amide NH is important for activity, as its methylation led to a significant decrease in potency. acs.org The introduction of acidic moieties, such as carboxylic acids, into the N-substituent has also been explored as a strategy to modulate physicochemical properties and improve pharmacokinetic profiles. nih.gov

| N-Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| N-Cycloheptyl | Antimycobacterial | Higher activity than standards | nih.govresearchgate.net |

| N-Cyclohexyl | Antimycobacterial | Higher activity than standards | nih.govresearchgate.net |

| N-(2-phenylethyl) | Antimycobacterial | Higher activity than standards | nih.govresearchgate.net |

| N-Methylation | Antimalarial | 87-fold decrease in potency | acs.org |

The introduction of halogen atoms onto the quinoline ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule. In a series of quinoline-6-carboxamide (B1312354) derivatives, halogenation at the 4-position of a phenylsulfonate substituent proved beneficial for P2X7R antagonist activity, with the 4-iodo derivative being the most potent, followed by the 4-fluoro and 4-chloro analogues. nih.gov For 8-hydroxyquinoline-2-carboxanilides, antiviral activity was found to be influenced by increasing the electron-withdrawing properties of substituents on the anilide ring, with a 3-nitro group showing optimal activity. mdpi.com The incorporation of additional heterocyclic aromatic groups can also significantly impact the pharmacological profile of quinoline derivatives, often leading to compounds with diverse biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

| Substituent | Position | Observed Effect | Compound Series | Reference |

|---|---|---|---|---|

| 4-Iodo | Phenylsulfonate | Most potent P2X7R antagonist | Quinoline-6-carboxamides | nih.gov |

| 4-Fluoro | Phenylsulfonate | Potent P2X7R antagonist | Quinoline-6-carboxamides | nih.gov |

| 4-Chloro | Phenylsulfonate | Potent P2X7R antagonist | Quinoline-6-carboxamides | nih.gov |

| 3-Nitro | Anilide Ring | Optimal antiviral activity | 8-Hydroxyquinoline-2-carboxanilides | mdpi.com |

The introduction of bulky aryl groups at various positions on the quinoline scaffold can lead to significant changes in biological activity, often by providing additional binding interactions with the target protein. While the core structure is a this compound, SAR studies on related quinolines provide valuable insights. For instance, in a series of 2-arylquinolines, the presence of a phenyl group or a 3,4-methylenedioxyphenyl group at the C2 position was associated with important anticancer activities. The substitution pattern on these aryl groups also plays a role in determining the potency and selectivity. The aromaticity of the quinoline core, which can be influenced by such bulky substituents, is considered important for drug activity. mdpi.com

Lead Optimization Strategies based on SAR

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a clinical candidate. youtube.com For quinoline carboxamide derivatives, lead optimization efforts are heavily guided by the SAR data obtained from initial screening and focused library synthesis. researchgate.net

A key strategy involves the iterative modification of substituents at different positions of the quinoline ring and the carboxamide side chain. For example, in the development of a novel antimalarial quinoline-4-carboxamide, the initial hit was optimized by modifying the R1, R2, and R3 substituents. This led to a lead compound with low nanomolar in vitro potency and an improved pharmacokinetic profile. acs.org The optimization process often involves balancing multiple parameters, such as potency, permeability, and metabolic stability. acs.orgnih.gov For instance, modulating the basicity of substituents was a successful strategy to improve permeability and bioavailability in a series of quinoline-4-carboxamides. acs.org These systematic, SAR-driven modifications are essential for transforming a promising but imperfect lead molecule into a viable drug candidate.

Correlation of Electronic Effects (e.g., Hammett Constants) with Reactivity and Activity

The electronic properties of substituents on the quinoline ring system play a critical role in determining the reactivity and biological activity of its derivatives. The Hammett equation is a fundamental tool used to quantify these electronic influences. libretexts.org It provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted aromatic compounds. libretexts.orgwikipedia.org

The equation is expressed as: log (k/k₀) = σρ or log (K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent R. It reflects the electronic effect of the substituent. libretexts.orgwikipedia.org

ρ (rho) is the reaction constant , which depends on the type of reaction but not on the substituent used. It measures the susceptibility of the reaction to the electronic effects of substituents. wikipedia.org

A positive ρ value indicates that the reaction is aided by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. wikipedia.org For instance, studies on the synthesis of related 2-methylquinoline-4-carboxylic acid derivatives have shown that aniline (B41778) precursors possessing electron-donating groups are necessary for the reaction to proceed, highlighting the importance of electronic effects in the formation of the quinoline scaffold itself. sci-hub.se The principles of the Hammett equation are widely applied to correlate these electronic properties with biological activity, offering a quantitative method to predict how different substituents will modulate a compound's efficacy. libretexts.org

Table 1: Hammett Substituent Constants (σ) for Common Functional Groups This table illustrates the electronic-donating or -withdrawing nature of various substituents. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups relative to hydrogen.

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -NH₂ (Amino) | -0.16 | -0.66 | Strong Electron-Donating |

| -OH (Hydroxy) | +0.12 | -0.37 | Electron-Donating |

| -OCH₃ (Methoxy) | +0.12 | -0.27 | Electron-Donating |

| -CH₃ (Methyl) | -0.07 | -0.17 | Weak Electron-Donating |

| -H (Hydrogen) | 0.00 | 0.00 | Reference |

| -Cl (Chloro) | +0.37 | +0.23 | Electron-Withdrawing |

| -Br (Bromo) | +0.39 | +0.23 | Electron-Withdrawing |

| -CN (Cyano) | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ (Nitro) | +0.71 | +0.78 | Strong Electron-Withdrawing |

Data adapted from established physical organic chemistry principles.

Stereochemical Considerations and 3D Conformation on Activity

The three-dimensional arrangement of atoms in a molecule—its stereochemistry and conformation—is a crucial determinant of its biological activity. The specific shape of a molecule dictates how it fits into the binding site of a target protein, akin to a key fitting into a lock.

Steric hindrance, which refers to the spatial bulk of chemical groups, can significantly influence reactivity and molecular conformation. For example, in the Doebner reaction used to synthesize related quinoline derivatives, it has been observed that the final ring closure is regioselective, preferentially occurring at the position with less steric hindrance. sci-hub.se This selectivity directly impacts the final 3D structure of the molecule.